3-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine
Description
This compound is a pyridazine derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group and a sulfanyl-linked methyl group. The 3,4-dimethylphenyl substituent on the pyridazine core contributes to its lipophilic character, while the oxadiazole moiety may enhance metabolic stability and binding affinity in biological systems . Its molecular formula is C₂₄H₂₄N₄O₃S (calculated molecular weight: ~448.5 g/mol), with a high logP value (~5.7), indicative of strong hydrophobicity .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14-5-6-16(9-15(14)2)20-7-8-22(26-25-20)31-13-21-24-23(27-30-21)17-10-18(28-3)12-19(11-17)29-4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVRYDYPAGSIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Introduction of the dimethoxyphenyl group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenyl moiety.
Formation of the pyridazine ring: The pyridazine ring is formed through a cyclization reaction involving the appropriate precursors.
Final assembly: The final step involves the coupling of the 1,2,4-oxadiazole and pyridazine intermediates through a sulfanyl linkage, resulting in the formation of the target compound.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridazine ring, leading to the formation of partially or fully reduced derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
3-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 3-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Three closely related compounds are compared below (Table 1):
*Estimated based on structural features.
Physicochemical Properties
- Lipophilicity : The target compound and its brominated analogue share identical logP values (5.7), attributed to the balanced hydrophobicity of methoxy and aryl groups. In contrast, the isopropyl-substituted derivative likely has a higher logP (~6.0) due to increased alkyl chain length .
- Polar Surface Area (PSA) : All analogues exhibit PSAs between 65–70 Ų, suggesting comparable solubility profiles. The brominated variant may show slightly reduced solubility due to halogen-induced crystallinity .
- Steric Effects : The isopropyl-substituted compound’s bulky group may hinder binding to flat enzymatic pockets, whereas the target compound’s 3,4-dimethylphenyl group offers a balance between steric bulk and flexibility .
Research Implications
- Drug Design : The 3,5-dimethoxyphenyl-oxadiazole scaffold demonstrates consistent metabolic stability across analogues, making it suitable for kinase inhibitors or antimicrobial agents .
- SAR Insights : Substituting the pyridazine’s aryl group with halogens (e.g., bromine) or alkyl chains (e.g., isopropyl) modulates target selectivity and pharmacokinetics .
Biological Activity
The compound 3-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound includes a pyridazine core linked to a 1,2,4-oxadiazole moiety and a dimethoxyphenyl group. The molecular formula is with a molecular weight of 440.46 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs) . The specific compound under discussion may exhibit similar mechanisms due to its structural components.
Case Study:
A study evaluating various oxadiazole derivatives found that certain compounds demonstrated significant cytotoxicity against cancer cell lines. For instance, derivatives with similar structural motifs inhibited the growth of HT29 colon cancer cells with IC50 values in the low micromolar range .
Antimicrobial Activity
Compounds containing oxadiazole rings have also been reported to possess antimicrobial properties. Research indicates that derivatives can act against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Data Table: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
|---|---|---|---|---|
| Compound A | E. coli | 15.62 | C. albicans | 30.0 |
| Compound B | S. aureus | 7.81 | A. niger | 15.62 |
| Compound C | P. aeruginosa | 31.25 | C. tropicalis | 62.5 |
This table illustrates the varying efficacy of related compounds against different microbial strains, suggesting that the target compound may exhibit similar or enhanced activity due to its unique structure .
Analgesic Properties
Some studies have indicated that oxadiazole derivatives can possess analgesic effects. Research utilizing animal models has demonstrated that certain compounds can alleviate pain through both peripheral and central mechanisms .
Case Study:
In a study involving acetic acid-induced writhing in mice, several oxadiazole derivatives were tested for their analgesic properties. Results showed a significant reduction in writhing response at doses of 100 mg/kg for select compounds, indicating potent analgesic activity .
The biological activity of the compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition: Targeting enzymes critical for cancer cell survival and proliferation.
- Cell Membrane Disruption: Interfering with microbial membrane integrity.
- Neurotransmitter Modulation: Affecting pain pathways through central nervous system interaction.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis can be approached via sulfonation or heterocyclic coupling. For the sulfonyl-linked pyridazine core, sulfonyl chloride derivatives (e.g., 6a-f in ) can react with pyridazine precursors under controlled temperatures (5°C) in pyridine, followed by HCl quenching and ethyl acetate extraction . For the oxadiazole moiety, cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (60–65°C for 5–8 hours) in glacial acetic acid with HCl, as described for pyrazoline synthesis (), provides a template. Optimize stoichiometry (e.g., 1:1 molar ratio for sulfonyl chlorides) and reaction time (1 hour for sulfonation vs. 5–8 hours for cyclization) to minimize byproducts .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine 1H/13C-NMR to assign aromatic protons (e.g., δ 2.17–2.22 ppm for methyl groups in 3,4-dimethylphenyl) and heterocyclic carbons (e.g., oxadiazole C=N at ~160 ppm). FT-IR can validate functional groups (e.g., C-O-C stretch in dimethoxy groups at 1255–1297 cm⁻¹, S-C bond at ~700 cm⁻¹) . High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C24H24N4O3S for the core structure). Compare retention factors (Rf) via TLC against known standards (e.g., Rf = 0.85–0.88 in petroleum ether/ethyl acetate) .
Q. What purification techniques are most effective for isolating this compound from reaction byproducts?
- Methodological Answer : Use column chromatography with silica gel and a 4:1 petroleum ether/ethyl acetate mobile phase to separate polar byproducts (e.g., unreacted hydrazines or sulfonamides) . For crystalline intermediates, recrystallization in ethanol or acetic acid enhances purity. Monitor purity via TLC and GC (e.g., ≥95% purity threshold) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 1,2,4-oxadiazole and pyridazine moieties in biological activity?
- Methodological Answer : Design analogs by substituting the 3,5-dimethoxyphenyl group (e.g., with electron-withdrawing groups like nitro or halogens) or modifying the pyridazine sulfanyl linker (e.g., replacing -S- with -O- or -NH-). Evaluate biological activity (e.g., kinase inhibition or antimicrobial assays) and correlate with computational parameters like logP (lipophilicity) and H-bond acceptors/donors using tools like SwissADME ( ). For example, increased logP in 3,4-dimethylphenyl derivatives may enhance membrane permeability .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Address discrepancies by analyzing pharmacokinetic parameters :
- Measure plasma stability (e.g., via HPLC after incubation in rat plasma) to assess metabolic degradation.
- Use Caco-2 cell monolayers to evaluate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good permeability).
- Apply molecular dynamics simulations to predict binding mode changes in physiological environments (e.g., solvation effects on oxadiazole interactions) .
Q. Which computational methods are suitable for predicting the binding affinity of this compound with target enzymes?
- Methodological Answer : Employ molecular docking (AutoDock Vina or Glide) to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with MM-GBSA free energy calculations to quantify binding energies. Compare results with experimental IC50 values from enzymatic assays. For oxadiazole derivatives, prioritize π-π stacking with phenylalanine residues and hydrogen bonding with catalytic lysines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
